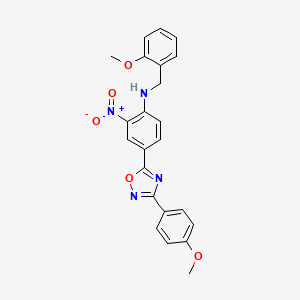
N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed that the compound binds to metal ions such as copper and iron through the nitro and oxadiazole groups, leading to the formation of a complex that exhibits fluorescence.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to have interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to copper and iron ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in biological systems.
合成法
N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using various methods. One such method involves the reaction of 2-nitroaniline with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
科学的研究の応用
N-(2-methoxybenzyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been found to selectively bind to these metal ions and exhibit fluorescence, making it a promising candidate for use in biological imaging and sensing applications.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-30-18-10-7-15(8-11-18)22-25-23(32-26-22)16-9-12-19(20(13-16)27(28)29)24-14-17-5-3-4-6-21(17)31-2/h3-13,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVDTLDPXWSCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
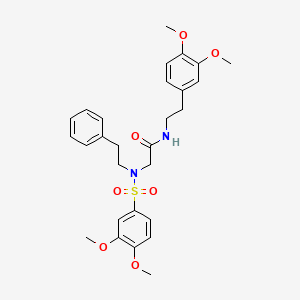
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)

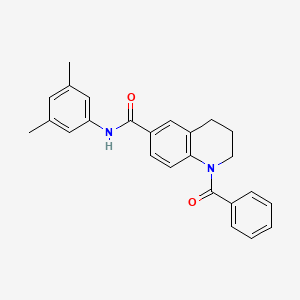



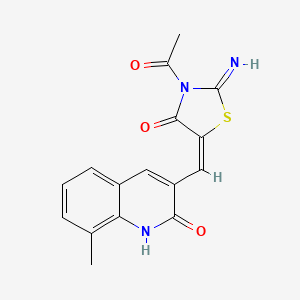


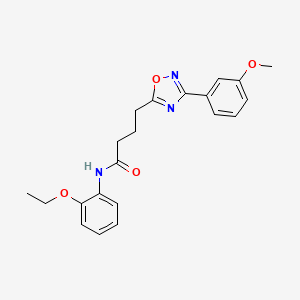
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)